molecular formula C18H36AlO2 B148221 Aluminum Stearate CAS No. 637-12-7

Aluminum Stearate

Cat. No.: B148221
CAS No.: 637-12-7
M. Wt: 311.5 g/mol
InChI Key: CNUTUZBKHPTSDA-UHFFFAOYSA-N
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Description

Aluminium tristearate: is a white, wax-like powder that is classified as a metallic soap. It is formed by the reaction of stearic acid with aluminium salts. This compound is known for its excellent gelling, thickening, and water-repellent properties. It is widely used in various industries, including cosmetics, pharmaceuticals, and plastics.

Scientific Research Applications

Chemistry: Aluminium tristearate is used as a thickener and stabilizer in various chemical formulations. It is also used as a lubricant and release agent in the plastics industry .

Biology: In biological research, aluminium tristearate is used as a dispersing agent in the preparation of microspheres for drug delivery systems. It helps in controlling the release characteristics of drugs from the microspheres .

Medicine: Aluminium tristearate is used in the formulation of topical creams and ointments due to its excellent thickening and stabilizing properties. It is also used in the preparation of controlled-release drug formulations .

Industry: In the industrial sector, aluminium tristearate is used as a waterproofing agent for fabrics, a thickening agent for lubricating oils, and an anti-settling agent in paints .

Mechanism of Action

Target of Action

Aluminium stearate, also known as aluminium monostearate, primarily targets Troponin C , a muscle protein, and voltage-dependent anion-selective channel proteins (VDAC) . These targets play a crucial role in muscle contraction and ion transport across the mitochondrial membrane .

Mode of Action

Aluminium stearate interacts with its targets by binding to them. It binds to Troponin C, potentially influencing muscle contraction . It also interferes with voltage-dependent calcium transport, which is essential for various cellular functions . Furthermore, aluminium stearate binds to and inhibits the activity of mitochondrial VDAC , which could impact mitochondrial function and energy production.

Pharmacokinetics

Aluminium stearate exhibits good gelling and thickening action, excellent water repellence, and a synergistic effect with other compounds like zinc stearate or calcium stearate . It exhibits a relatively high solubility in hydrocarbon solvents when compared to other metallic stearates . It is insoluble in water, alcohol, and ether

Result of Action

It’s known that aluminium stearate can perform a neutralization reaction, buffering gastric acid, and raising the ph to reduce acidity in the stomach . This action can alleviate pain signaled to the central nervous system when gastric hydrochloric acid reaches the nerves in the gastrointestinal mucosa .

Action Environment

Environmental factors can influence the action, efficacy, and stability of aluminium stearate. For instance, the ionic polarity strength of aluminium stearate can influence charge transfer . Also, the type of aluminium stearate and the surface treatment can affect its charge neutralizing effect .

Safety and Hazards

Aluminium stearate is generally safe for use, but extensive usage may result in aluminum accumulation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Preparation Methods

Synthetic Routes and Reaction Conditions: Aluminium tristearate is typically synthesized through the precipitation method. This involves the saponification of stearic acid with sodium hydroxide to form sodium stearate, which is then reacted with aluminium sulfate to produce aluminium tristearate. The reaction conditions include heating and melting stearic acid, followed by saponification with sodium hydroxide solution, and finally, double decomposition with aluminium sulfate .

Industrial Production Methods: In industrial settings, aluminium tristearate is produced by adding aluminium isopropoxide to stearic acid in anhydrous pyridine, which induces the precipitation of the pyridine complex. Pyridine is then removed under vacuum to yield aluminium tristearate .

Chemical Reactions Analysis

Types of Reactions: Aluminium tristearate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form aluminium oxide and stearic acid.

    Reduction: It can be reduced to form aluminium metal and stearic acid.

    Substitution: It can undergo substitution reactions with other metallic salts to form different metallic stearates.

Common Reagents and Conditions:

    Oxidation: Requires oxidizing agents such as oxygen or hydrogen peroxide.

    Reduction: Requires reducing agents such as hydrogen gas or lithium aluminium hydride.

    Substitution: Involves reacting with other metallic salts under controlled temperature and pressure conditions.

Major Products Formed:

    Oxidation: Aluminium oxide and stearic acid.

    Reduction: Aluminium metal and stearic acid.

    Substitution: Different metallic stearates, depending on the reacting metallic salt.

Comparison with Similar Compounds

Comparison:

Aluminium tristearate stands out due to its unique combination of gelling, thickening, and water-repellent properties, making it highly versatile and valuable in various applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Aluminium stearate involves the reaction between aluminium chloride and stearic acid in the presence of a base.", "Starting Materials": [ "Aluminium chloride", "Stearic acid", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Dissolve stearic acid in a suitable solvent (e.g. ethanol)", "Add aluminium chloride to the solution and stir until dissolved", "Add the base to the solution and stir", "Heat the mixture to reflux for several hours", "Allow the mixture to cool and filter the resulting precipitate", "Wash the precipitate with a suitable solvent (e.g. ethanol) and dry in a vacuum oven", "The resulting product is Aluminium stearate" ] }

CAS No.

637-12-7

Molecular Formula

C18H36AlO2

Molecular Weight

311.5 g/mol

IUPAC Name

aluminum;octadecanoate

InChI

InChI=1S/C18H36O2.Al/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2-17H2,1H3,(H,19,20);

InChI Key

CNUTUZBKHPTSDA-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].[Al+3]

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)O.[Al]

Color/Form

White powder
Hard material

density

1.070

melting_point

118 °C

637-12-7

physical_description

Pellets or Large Crystals;  Dry Powder
White solid;  [Hawley] White powder;  Insoluble in water;  [MSDSonline]

shelf_life

Low melting solids or colorless, volatile liquids. /Alkylaluminum halides/
Less sensitive than trialkylaminums to oxidation upon exposure to air. /Alkylaluminum halides/

solubility

Insoluble in water;  soluble in ethanol, petroleum ether.
When freshly made, soluble in alcohol, benzene, oil turpentine, mineral oils.
Insoluble in alcohol, ether;  soluble in alkali

Synonyms

aluminum monostearate
aluminum tristearate
ammonium stearate
calcium stearate
magnesium stearate
octadecanoic acid
sodium stearate
stearic acid
zinc stearate

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To 150 parts of water was added 50 parts of barium metaborate and the mixture was heated to 70±5° C. Then, 3 parts of sodium stearate and 3 parts of aluminum polychloride were added and the mixture was stirred at 70±5° C. for about 1 hour. It was then subjected to dehydration, drying and pulverization to give aluminum stearate-treated barium metaborate.
Name
sodium stearate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
barium metaborate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
aluminum stearate

Synthesis routes and methods II

Procedure details

To 300 parts of water was added 100 parts of the aluminum dihydrogen tripolyphosphate prepared above and the mixture was heated at 70±5° C. Then, 3 parts of sodium stearate and 3 parts of aluminum polychloride were added, followed by stirring at that temperature for about 1 hour. The mixture was then subjected to dehydration, drying and pulverization to give aluminum stearate-treated aluminum dihydrogen tripolyphosphate.
Name
sodium stearate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
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Type
reactant
Reaction Step One
Quantity
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Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
aluminum stearate

Synthesis routes and methods III

Procedure details

To a reaction flask was charged 12.0 g (0.0422 mole) of stearic acid, 220 g methanol and 0.40 g of tetraethylammonium chloride hydrate. Aluminum foil was used as the anode and a graphite rod as the cathode. After passing 2,780 coulombs of electricity, 0.56 g (0.021 mole) of aluminum was consumed. A greyish solid precipitated out during the reaction which was filtered, washed with methanol and dried. This gave a grey solid aluminum stearate containing 4.9% aluminum.
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
0.4 g
Type
catalyst
Reaction Step One
Quantity
220 g
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
graphite
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.56 g
Type
reactant
Reaction Step Four
Name
aluminum stearate
Yield
4.9%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Aluminum Stearate
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Customer
Q & A

ANone: While often referred to as aluminium stearate, the exact composition of this compound can vary. Research suggests it primarily exists as aluminium monostearate, meaning one stearic acid molecule is attached to the aluminium atom. [] The molecular formula for aluminium monostearate is Al(C18H35O2)3, and its molecular weight is approximately 877.4 g/mol. []

ANone: Commercial aluminium stearate, particularly in its more complex forms, cannot be considered a true metal soap and therefore exhibits limited oil solubility. []

ANone: Fourier Transform Infrared Spectroscopy (FTIR) is commonly used to characterize aluminium stearate. It helps identify characteristic functional groups like -COOAl, indicating the presence of the stearate group bound to aluminium. [, ] Additionally, Energy Dispersive X-ray Spectroscopy (EDS) is used to confirm the presence of aluminium and other elements within the material. [, ]

ANone: A minimum concentration of 1.5 to 2.0% by weight of aluminium stearate is necessary for gel structure formation in liquid paraffin. [] Both concentration and temperature influence the thixotropic behaviour and recovery rate of the gel after shear. []

ANone: Aluminium stearate is employed as a suspending agent in oily vehicles for pharmaceutical preparations, influencing their rheological properties. [] This is particularly useful for creating depot or repository preparations, like long-acting injectable oily suspensions. [, ]

ANone: In Eudragit RS microspheres, aluminium stearate acts as a dispersing agent, resulting in smoother, less porous microspheres compared to those made with magnesium stearate. [] Drug release is generally slower from aluminium stearate-based microspheres due to their hydrophobic nature. []

ANone: Yes, aluminium stearate is added to ultrahigh molecular weight polyethylene (UHMWPE) solutions to improve flow behaviour and prevent adhesion to processing equipment. []

ANone: Research shows that electrodeposited superhydrophobic aluminium stearate coatings can effectively protect metal substrates against corrosion. [] These coatings exhibit high water contact angles and low hysteresis, contributing to their protective properties. []

ANone: Yes, incorporating zinc into aluminium stearate coatings via zinc oxide nanoparticles or zinc nitrate solutions can further enhance their anti-corrosion performance on metal substrates. []

ANone: In oily vehicles formulated with aluminium stearate, hydrogenated castor oil, and sucrose, the addition of lecithin enhances the apparent viscosity and promotes thixotropic pseudoplastic behavior. [] Omitting lecithin can decrease viscosity and eliminate thixotropy. []

ANone: Optimization studies show that oil suspension formulations containing 0.15 g/mL C. sinensis spawn, 60 mg/mL aluminium stearate, and 50 μL/mL SPAN-80 can maintain cell viability above 90% at 4°C for one month. []

ANone: Researchers employ in vivo studies, primarily in rat models, to evaluate the pharmacokinetics of drugs formulated in oily suspensions containing aluminium stearate. [] Parameters like Cmax (maximum concentration) and t1/2 (half-life) are measured to assess the drug release profile. []

ANone: Dialysis methods are employed to study the in vitro release of drugs from oily vehicles containing aluminium stearate. [] Indices such as t30% and t50%, representing the time for 30% and 50% drug release, respectively, are used to quantify the release rate. []

ANone: Differential Thermal Analysis (DTA) is a valuable technique for the rapid quantitative determination of free stearic acid in aluminium stearate samples. []

ANone: While this Q&A focuses on the scientific aspects, a comprehensive understanding of aluminium stearate should consider its potential environmental impact. Further research is needed to evaluate its ecotoxicological effects and develop strategies for responsible waste management and recycling. []

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